molecular formula C7H14ClNO B13583103 N-cyclopropyloxolan-3-aminehydrochloride

N-cyclopropyloxolan-3-aminehydrochloride

Cat. No.: B13583103
M. Wt: 163.64 g/mol
InChI Key: IWJYSLUPEUVKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyloxolan-3-aminehydrochloride is a chemical compound that features a cyclopropyl group attached to an oxolane ring, with an amine group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxolan-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxolan-3-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives.

Scientific Research Applications

N-cyclopropyloxolan-3-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopropyloxolan-3-aminehydrochloride exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and oxolane ring can interact with enzymes and receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxolane ring.

    Oxolane derivatives: Contain the oxolane ring but differ in other functional groups.

    Amines: Various amine compounds with different substituents.

Uniqueness

N-cyclopropyloxolan-3-aminehydrochloride is unique due to its combination of a cyclopropyl group, oxolane ring, and amine functionality. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-cyclopropyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(1)8-7-3-4-9-5-7;/h6-8H,1-5H2;1H

InChI Key

IWJYSLUPEUVKAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCOC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.